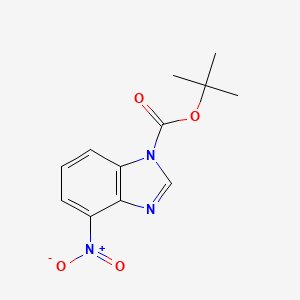

1-Boc-4-nitrobenzimidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13N3O4 |

|---|---|

Molecular Weight |

263.25 g/mol |

IUPAC Name |

tert-butyl 4-nitrobenzimidazole-1-carboxylate |

InChI |

InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)14-7-13-10-8(14)5-4-6-9(10)15(17)18/h4-7H,1-3H3 |

InChI Key |

IJJIFYLZHNDKDW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=NC2=C1C=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 Boc 4 Nitrobenzimidazole and Precursor Compounds

Strategies for Benzimidazole (B57391) Core Formation

The construction of the benzimidazole core is a foundational step in synthesizing a vast array of derivatives, including the 4-nitro substituted precursor. The most prevalent and historically significant method involves the cyclocondensation of an o-phenylenediamine (B120857) with a compound containing a single carbon atom that can act as an electrophile, such as an aldehyde or a carboxylic acid. pcbiochemres.com This reaction forms the five-membered imidazole (B134444) ring fused to the benzene (B151609) ring. Over the years, numerous catalytic systems have been developed to improve this transformation, making it more efficient, milder, and environmentally benign.

Condensation Reactions of o-Phenylenediamines and Derivatives

The direct condensation of o-phenylenediamines with carbonyl-containing compounds is a straightforward and widely utilized approach for constructing the benzimidazole skeleton. pcbiochemres.com This method's flexibility allows for the introduction of various substituents onto the 2-position of the benzimidazole ring, depending on the chosen carbonyl reactant.

The reaction between o-phenylenediamines and aromatic aldehydes is a common pathway to 2-aryl-benzimidazoles. organic-chemistry.org For the synthesis of the 4-nitrobenzimidazole precursor, 4-nitro-o-phenylenediamine (B140028) is condensed with an aromatic aldehyde. scholarsresearchlibrary.comresearchgate.net This reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization. scholarsresearchlibrary.com Various oxidizing agents, such as sodium metabisulfite (B1197395), can be used to facilitate this final step. scholarsresearchlibrary.com One specific method involves stirring 4-nitro-1,2-phenylenediamine with a substituted aromatic aldehyde in dimethoxyethane, followed by reflux to form the Schiff base, and subsequent cyclization with sodium metabisulfite over 48 hours. scholarsresearchlibrary.com Another approach utilizes a recyclable magnetite polydopamine-supported copper nanoparticle catalyst to facilitate the reaction between o-phenylenediamine and 4-nitrobenzaldehyde, with water being the most effective solvent. researchgate.net

Alternatively, carboxylic acids or their derivatives can serve as the one-carbon source. pcbiochemres.com The reaction of o-phenylenediamine with carboxylic acids often requires strong acids like polyphosphoric acid or mineral acids and heating to drive the dehydration and cyclization process. tuiasi.ro One-pot procedures have been developed that employ formic acid and iron powder to simultaneously reduce a nitro group on the aniline (B41778) precursor and effect the imidazole cyclization. organic-chemistry.org

Table 1: Examples of Benzimidazole Synthesis via Condensation

| Diamine Reactant | Carbon Source | Catalyst/Reagent | Conditions | Product | Yield | Reference |

| 4-Nitro-1,2-phenylenediamine | Aromatic Aldehyde | Sodium Metabisulfite | Dimethoxyethane, Reflux 48h | 2-Aryl-5-nitrobenzimidazole | Good | scholarsresearchlibrary.com |

| o-Phenylenediamine | 4-Nitrobenzaldehyde | Fe₃O₄@PDA/CuCl₂ | Water, Reflux | 2-(4-nitrophenyl)-1H-benzimidazole | High | researchgate.net |

| 2-Nitroaniline | Aromatic Aldehyde | Zn / NaHSO₃ | Water, 100°C, 30 min | 2-Aryl-benzimidazole | Excellent | pcbiochemres.com |

| o-Phenylenediamine | p-Aminobenzoic Acid | o-Phosphoric Acid | 165°C, 7h | 4-(1H-benzo[d]imidazol-2-yl)aniline | Good | tuiasi.ro |

To overcome the often harsh conditions required for classical benzimidazole synthesis, a wide array of catalysts have been developed. These catalysts offer milder reaction conditions, shorter reaction times, and improved yields, aligning with the principles of green chemistry.

Transition metals are highly effective catalysts for forming the C-N bonds necessary for benzimidazole synthesis.

Nickel Acetate (B1210297) : This commercially available and inexpensive catalyst has been shown to efficiently catalyze the synthesis of benzimidazole derivatives from o-phenylenediamine and various aldehydes under mild, neutral conditions. In a study comparing several organometallic catalysts, nickel acetate provided the best results at room temperature.

Titanium(III) triflate (TiCl₃OTf) : This catalyst is effective for the coupling of o-phenylenediamines with aldehydes at ambient temperature in ethanol, offering a practical and efficient route to benzimidazoles.

Palladium on Carbon (Pd/C) : Heterogeneous palladium catalysts are used for synthesizing benzimidazoles through hydrogen-transfer reactions under mild conditions. researchgate.net Cascade reactions catalyzed by palladium complexes can also be employed to construct N-arylbenzimidazoles with predictable regiocontrol from 2-chloroaryl sulfonates and amine nucleophiles. nih.gov Furthermore, Pd/C has been used in the reduction of nitro-substituted benzimidazoles to their amino counterparts. mdpi.com

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and the potential for recycling.

Nano-TiCl₄.SiO₂ : Silica-supported titanium tetrachloride nanoparticles serve as an efficient heterogeneous solid acid catalyst. These catalysts demonstrate higher yields in shorter reaction times compared to their non-nano counterparts.

Organosulfonic Acid-Functionalized Silica (B1680970) : Sulfonic acid groups immobilized on a silica support create a strong solid acid catalyst that is effective for the one-pot synthesis of 2-substituted benzimidazoles at room temperature. researchgate.net This type of catalyst can also be applied to magnetic nanoparticles, allowing for easy recovery using an external magnet. sciforum.netrsc.org These materials are often hydrophobic and water-tolerant, enhancing their versatility. sciforum.net

Ionic liquids (ILs) have gained attention as green solvents and catalysts in organic synthesis. They are non-volatile, thermally stable, and can be designed to have specific solvating and catalytic properties. In benzimidazole synthesis, ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]) can act as both the solvent and the catalyst, promoting the reaction between o-phenylenediamine and aldehydes. The use of ILs often leads to higher yields, milder reaction conditions, and simplified work-up procedures, avoiding the need for toxic organic solvents or metal catalysts. Acidic ionic liquids have also been shown to be particularly effective, especially under microwave irradiation, which can dramatically reduce reaction times.

Catalyst-Mediated Approaches in Benzimidazole Synthesis

Cyclization Reactions of Nitro-Substituted Phenylenediamine Intermediates

A common and effective strategy for constructing the nitrobenzimidazole core involves the cyclization of nitro-substituted ortho-phenylenediamines (or their precursors, o-nitroanilines) with a one-carbon synthon, typically an aldehyde. This approach embeds the nitro group in the desired position on the benzene ring prior to the formation of the imidazole ring.

One method involves the direct condensation of a nitro-o-phenylenediamine with an aldehyde. For instance, 4-nitro-1,2-phenylenediamine can be reacted with various aromatic aldehydes in a solvent like dimethoxyethane. The reaction first proceeds to form a Schiff base intermediate, which then undergoes oxidative cyclization to yield the corresponding 2-substituted 5-nitrobenzimidazole (B188599) scholarsresearchlibrary.com. Oxidants such as sodium metabisulfite are employed to facilitate the final ring closure scholarsresearchlibrary.com.

Alternatively, a one-pot reductive cyclization starting from an o-nitroaniline and an aldehyde offers an efficient route. researchgate.netpcbiochemres.com This process involves the in situ reduction of the nitro group of the o-nitroaniline to an amine, which then condenses with the aldehyde and cyclizes. Various reducing systems can be employed, such as zinc powder with sodium bisulfite in water, which allows the reaction to proceed under mild conditions and often results in very good yields. researchgate.netpcbiochemres.com Another approach utilizes microwave irradiation in the presence of a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄) to synthesize 1,2-disubstituted benzimidazoles from substituted o-nitroanilines and aldehydes. connectjournals.com

| Starting Material | Reagent | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-Nitro-1,2-phenylenediamine | Aromatic Aldehyde, Sodium Metabisulfite | Reflux in dimethoxyethane | 2-Substituted-5-nitrobenzimidazole | scholarsresearchlibrary.com |

| o-Nitroaniline | Aryl Aldehyde, Zn/NaHSO₃ | Water, 100°C | 2-Substituted benzimidazole | pcbiochemres.com |

| Substituted o-nitroaniline | Aryl Aldehyde, Na₂S₂O₄ | Microwave irradiation, DMSO | 1,2-Disubstituted benzimidazole | connectjournals.com |

Regioselective Nitration Strategies for Benzimidazole Derivatives

The introduction of a nitro group onto a pre-formed benzimidazole ring requires careful control of reaction conditions to achieve the desired regioselectivity. The electronic nature of the benzimidazole ring system dictates that electrophilic aromatic substitution, such as nitration, generally occurs on the benzene portion of the molecule. researchgate.net

Direct Nitration using Mixed Acid Systems

Direct nitration of the benzimidazole scaffold is a common method for introducing a nitro group. The most powerful and frequently used nitrating system is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). researchgate.net The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

For the parent benzimidazole, nitration with mixed acids typically leads to the formation of 5-nitrobenzimidazole as the major product, along with the 6-nitro isomer. researchgate.net Due to the tautomerism of the N-H proton between the two nitrogen atoms, the 5- and 6-positions are often electronically equivalent, leading to a mixture of products. The reaction is highly exothermic and requires careful temperature control to prevent over-nitration and side reactions. researchgate.net Other nitrating systems, such as potassium nitrate (B79036) (KNO₃) in sulfuric acid, can also be employed and may offer milder conditions. researchgate.netnih.gov

| Substrate | Nitrating System | Key Conditions | Major Product | Reference |

|---|---|---|---|---|

| Benzimidazole | conc. HNO₃ / conc. H₂SO₄ | Controlled temperature (e.g., <25-52°C) | 5(6)-Nitrobenzimidazole | researchgate.net |

| Benzimidazol-2-one | KNO₃ / conc. H₂SO₄ | Cooling, then warming to 60°C | 4,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-one | nih.gov |

Synthesis of 4-Nitrobenzimidazole via Precursor Functionalization

Achieving substitution at the 4-position of the benzimidazole ring through direct nitration is challenging due to the directing effects of the fused imidazole ring, which favors substitution at the 5- and 6-positions. researchgate.net Therefore, the synthesis of 4-nitrobenzimidazole typically relies on a precursor-based strategy where the regiochemistry is established before the benzimidazole ring is formed.

This is accomplished by starting with 3-nitro-1,2-phenylenediamine. The nitro group is already positioned ortho to one of the amino groups. The cyclization of this precursor with a suitable one-carbon source, such as formic acid or an orthoester, leads directly to the formation of 4-nitrobenzimidazole. This method avoids the regioselectivity issues associated with the direct nitration of benzimidazole itself and provides unambiguous access to the 4-nitro isomer.

N1-Protection Strategies: Introduction of the tert-Butoxycarbonyl (Boc) Group

With the 4-nitrobenzimidazole core in hand, the final step in the synthesis of the target compound is the protection of the nitrogen at the N1 position. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under specific, often acidic, conditions.

Selective N-Protection Techniques on the Benzimidazole Ring

The introduction of the Boc group onto the N1 position of 4-nitrobenzimidazole is typically achieved by reacting it with di-tert-butyl dicarbonate, ((Boc)₂O), in the presence of a base. The base, such as triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP), serves to deprotonate the benzimidazole nitrogen, increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of (Boc)₂O. The choice of solvent and reaction temperature can be optimized to ensure high yields. This reaction provides a reliable method for selectively protecting the imidazole nitrogen, rendering it unreactive for subsequent synthetic steps.

Isolation and Characterization of Synthetic Intermediates and Target Compound

The successful synthesis of 1-Boc-4-nitrobenzimidazole necessitates rigorous purification and characterization to ensure the identity and purity of the final product and any intermediate compounds. This is typically achieved through a combination of chromatographic and spectroscopic techniques.

Chromatographic Separation Techniques (e.g., Column Chromatography, Thin-Layer Chromatography)

Chromatographic methods are fundamental for the purification of this compound from reaction mixtures, which may contain unreacted starting materials, reagents, and byproducts.

Thin-Layer Chromatography (TLC): TLC is an essential preliminary tool used to monitor the progress of the synthesis. By spotting a small amount of the reaction mixture on a TLC plate (typically silica gel), chemists can quickly assess the formation of the product and the consumption of reactants. The separation is achieved by developing the plate in a suitable solvent system. The choice of eluent is critical and is determined empirically to achieve optimal separation of the components. For benzimidazole derivatives, common solvent systems include mixtures of non-polar solvents like hexane (B92381) or petroleum ether with more polar solvents such as ethyl acetate or dichloromethane. The separated spots are visualized under UV light, as the aromatic nature of the benzimidazole core typically allows for UV detection. The retention factor (Rƒ) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system and helps in identifying the product.

Column Chromatography: For preparative scale purification, column chromatography is the most widely used technique. A glass column is packed with a stationary phase, most commonly silica gel, and the crude reaction mixture is loaded onto the top of the column. The mobile phase, a solvent system often similar to the one optimized by TLC, is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure this compound. The combined pure fractions are then concentrated under reduced pressure to yield the purified compound.

Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Once purified, the definitive identification and structural confirmation of this compound are carried out using a suite of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR): This technique provides detailed information about the number of different types of protons in the molecule, their chemical environment, and their connectivity. For this compound, one would expect to see distinct signals for the protons of the benzimidazole ring and a characteristic singlet for the nine equivalent protons of the tert-butoxycarbonyl (Boc) group. The chemical shifts (δ) and coupling patterns (J) of the aromatic protons would be crucial in confirming the 4-nitro substitution pattern.

¹³C NMR (Carbon-13 NMR): This method provides information about the different carbon atoms in the molecule. The spectrum of this compound would show distinct signals for each carbon atom, including the carbonyl carbon of the Boc group, the carbons of the benzimidazole core, and the methyl carbons of the tert-butyl group.

Interactive Data Table: Predicted NMR Data for this compound (Note: The following data is predictive and based on typical chemical shifts for similar structures. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Boc (9H) | ~1.7 | ~28.0 (3 x CH₃) |

| Boc (C) | - | ~85.0 |

| Boc (C=O) | - | ~150.0 |

| Benzimidazole-H2 | ~8.5 | ~145.0 |

| Benzimidazole-H5 | ~7.8 | ~120.0 |

| Benzimidazole-H6 | ~7.5 | ~125.0 |

| Benzimidazole-H7 | ~8.3 | ~115.0 |

| Benzimidazole-C4 (with NO₂) | - | ~148.0 |

| Benzimidazole-C3a | - | ~142.0 |

| Benzimidazole-C7a | - | ~135.0 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-O (Nitro group) | ~1530-1500 and 1365-1345 | Asymmetric and symmetric stretching |

| C=O (Boc group) | ~1725 | Carbonyl stretching |

| C=N (Imidazole) | ~1630 | Stretching vibration |

| C-H (Aromatic) | ~3100-3000 | Stretching vibration |

| C-H (Aliphatic) | ~2980-2850 | Stretching vibration |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, techniques like Electrospray Ionization (ESI) would likely be used. The mass spectrum would show the molecular ion peak [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of the compound. The fragmentation pattern can also provide structural information, for instance, a characteristic loss of the Boc group is often observed.

Chemical Transformations and Reactivity of 1 Boc 4 Nitrobenzimidazole

Reduction of the Nitro Group to Amino Functionality

The reduction of an aromatic nitro group is one of the most fundamental transformations in organic synthesis. acs.org A variety of methodologies have been developed to effect this conversion, ranging from catalytic hydrogenation to the use of dissolving metals and electrochemical approaches. The choice of reagent is often dictated by the presence of other functional groups within the molecule and the desired level of chemoselectivity.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely utilized, clean, and efficient method for the reduction of nitro groups. commonorganicchemistry.com This process typically involves the use of molecular hydrogen (H₂) or a hydrogen transfer agent in the presence of a metal catalyst.

Palladium, particularly when supported on carbon (Pd/C), is the most common and efficient catalyst for the hydrogenation of aromatic nitro compounds. commonorganicchemistry.com The reaction is typically carried out using hydrogen gas under atmospheric or elevated pressure in a suitable solvent such as ethanol, methanol, or ethyl acetate (B1210297). This method is highly effective for the conversion of 1-Boc-4-nitrobenzimidazole to its corresponding amine.

Alternatively, transfer hydrogenation offers a safer and more convenient method by avoiding the need for pressurized hydrogen gas. acs.org In this variation, a hydrogen donor molecule, such as ammonium formate, formic acid, or hydrazine, is used to generate hydrogen in situ on the catalyst surface.

Table 1: Examples of Palladium-Catalyzed Nitroarene Reductions

| Catalyst | Hydrogen Source | Solvent(s) | Temperature | Substrate | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Pd/C | H₂ | Ethanol | Room Temp. | Aromatic Nitro Compound | Aromatic Amine | >95 |

| Pd/C | Ammonium Formate | Methanol | Reflux | Aromatic Nitro Compound | Aromatic Amine | High |

This table presents typical conditions for the palladium-catalyzed reduction of generic aromatic nitro compounds, which are applicable to this compound.

Classic chemical reductions using metals in acidic media are robust and widely employed methods for converting nitroarenes to anilines. These methods are particularly useful when catalytic hydrogenation is not feasible or when specific chemoselectivity is required.

Tin and Stannous Chloride: The reduction of aromatic nitro compounds using tin metal in concentrated hydrochloric acid is a historically significant method. A more common and milder variant employs stannous chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate. scispace.comacsgcipr.org This method is known for its high chemoselectivity, leaving other reducible groups like carbonyls, esters, and nitriles intact. strategian.com The reaction proceeds via electron transfer from the Sn(II) salt. acsgcipr.org

Iron: The Béchamp reduction, which uses iron filings in an acidic medium like acetic acid or dilute hydrochloric acid, is one of the oldest and most economical methods for aniline (B41778) synthesis on an industrial scale. acs.orgcommonorganicchemistry.com Modern protocols often use activated iron powder, sometimes in water, providing a greener alternative. longdom.orgorganic-chemistry.org This method is highly effective and tolerates a wide range of functional groups.

Zinc: Zinc dust is another effective reagent for the reduction of nitroarenes. commonorganicchemistry.com The reaction is typically performed in acidic (e.g., acetic acid), neutral (e.g., with ammonium chloride), or basic conditions. nih.govnih.gov The use of zinc with ammonium chloride in an aqueous medium at room temperature provides a mild and environmentally friendly protocol. nih.gov

Table 2: Summary of Nitroarene Reduction using Transition Metals

| Metal Reagent | Co-reagent/Solvent | Temperature | Key Features |

|---|---|---|---|

| SnCl₂·2H₂O | Ethanol | Reflux | High chemoselectivity; tolerates esters, nitriles. strategian.com |

| Fe Powder | Acetic Acid/Ethanol | 100 °C | Economical, robust, widely used industrially. commonorganicchemistry.com |

This table summarizes common conditions for the reduction of nitroarenes using various metals, which are applicable to this compound.

Metal Hydride Reductions

Metal hydrides are powerful reducing agents, but their application to aromatic nitro compounds requires careful consideration.

Lithium Aluminum Hydride (LiAlH₄): While being a very strong reducing agent, LiAlH₄ is generally not the reagent of choice for reducing aromatic nitro compounds to amines. The reaction often leads to the formation of azo compounds as the major product through the condensation of intermediate species. commonorganicchemistry.comwikipedia.org However, some modified LiAlH₄/transition metal halide systems have been reported to successfully yield anilines. sci-hub.se

Sodium Borohydride (NaBH₄): Sodium borohydride is a much milder reducing agent and is typically incapable of reducing a nitro group on its own. utrgv.eduwikipedia.orgcommonorganicchemistry.com However, its reducing power can be significantly enhanced by the addition of a transition metal catalyst. Systems such as NaBH₄/NiS or NaBH₄/Co₃S₄ have been shown to effectively reduce nitroarenes to their corresponding amines in good yields. utrgv.eduresearchgate.net This approach offers a chemoselective and mild alternative to harsher reduction methods.

Table 3: Metal Hydride Systems for Aromatic Nitro Reduction

| Hydride Reagent | Catalyst / Additive | Solvent | Typical Outcome |

|---|---|---|---|

| LiAlH₄ | None | Ether / THF | Azo compounds (major product). commonorganicchemistry.comwikipedia.org |

| NaBH₄ | Co₃S₄ or NiS | Ethanol | Aromatic Amines. utrgv.eduresearchgate.net |

This table outlines the reactivity of common metal hydrides towards aromatic nitro groups.

Electrochemical Reduction Approaches

Electrochemical synthesis offers a green and reagent-free alternative for the reduction of nitro compounds. In this method, electrons are supplied directly from an electrode to the substrate in an electrolyte solution. The reduction of nitroaromatic compounds at a cathode has been extensively studied. acs.org The reaction proceeds in a stepwise manner, typically involving the formation of a nitroso intermediate, followed by a hydroxylamine, and finally the amine. acs.orgrsc.org The final product can often be controlled by carefully adjusting the experimental conditions, such as the pH of the electrolyte, the electrode material, and the applied cell voltage. acs.orgrsc.org Acidic conditions generally favor the complete reduction to the amine, whereas neutral or basic conditions may allow for the isolation of intermediate products like hydroxylamines or azoxy compounds. acs.org

Mechanistic Studies of Nitro Group Reduction Pathways

The reduction of an aromatic nitro group (ArNO₂) to an amine (ArNH₂) is a six-electron process. The generally accepted mechanism, first proposed by Haber based on electrochemical studies, involves two principal pathways: a direct hydrogenation route and an indirect condensation route. acs.orgrsc.org

Direct Hydrogenation Pathway: This route involves the sequential reduction of the nitrogen atom without intermolecular reactions. The nitro group is first reduced to a nitroso group (ArNO), which is then further reduced to a hydroxylamine (ArNHOH). The final step is the reduction of the hydroxylamine to the corresponding amine (ArNH₂). acs.orgnih.gov

ArNO₂ + 2e⁻ + 2H⁺ → ArNO + H₂O

ArNO + 2e⁻ + 2H⁺ → ArNHOH

ArNHOH + 2e⁻ + 2H⁺ → ArNH₂ + H₂O

This pathway is believed to be the primary mechanism in catalytic hydrogenations. orientjchem.org

Condensation Pathway: This pathway involves intermolecular condensation reactions between the highly reactive nitroso and hydroxylamine intermediates. The nucleophilic hydroxylamine can attack the electrophilic nitroso species to form an azoxy compound (ArN(O)=NAr). acs.org The azoxy compound can be sequentially reduced to an azo compound (ArN=NAr) and then to a hydrazo compound (ArNH-NHAr). Finally, reductive cleavage of the N-N bond in the hydrazo intermediate yields two molecules of the amine. rsc.org This pathway is more commonly observed under conditions of chemical reduction with dissolving metals or in certain electrochemical reductions. acs.org

Reactions Involving the tert-Butoxycarbonyl (Boc) Protecting Group

Deprotection Strategies (e.g., Acid-Mediated Cleavage)

The most common method for the removal of the Boc protecting group from this compound is through acid-mediated cleavage. This reaction is typically carried out using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in a protic solvent such as methanol or dioxane.

The mechanism of this deprotection involves the protonation of the carbonyl oxygen of the Boc group, which enhances the electrophilicity of the carbonyl carbon. This is followed by the departure of the stable tert-butyl cation and carbon dioxide, yielding the deprotected 4-nitrobenzimidazole. The reaction kinetics can be influenced by the acid concentration, with some studies suggesting a second-order dependence on the acid concentration.

| Reagent | Solvent | Conditions | Outcome |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Efficient cleavage of the Boc group |

| Hydrochloric Acid (HCl) | Dioxane/Methanol | Room Temperature | Effective deprotection |

It is noteworthy that alternative, milder deprotection methods have been developed for sensitive substrates, although their application to this compound is not extensively documented. These can include thermolytic cleavage or the use of other acidic reagents.

Influence of the Boc Group on Benzimidazole (B57391) Ring Reactivity

The presence of the electron-withdrawing tert-butoxycarbonyl group at the N1 position of the benzimidazole ring has a profound impact on its reactivity. The Boc group decreases the electron density of the imidazole (B134444) ring, thereby deactivating it towards electrophilic attack. This deactivation is a critical consideration in planning synthetic routes that require modification of the imidazole moiety.

Conversely, the electron-withdrawing nature of the Boc group can enhance the acidity of the C2-proton of the imidazole ring, facilitating its deprotonation and subsequent functionalization with electrophiles. This altered reactivity profile allows for selective transformations at specific positions of the benzimidazole core that might not be possible in the unprotected form.

Functionalization of the Benzimidazole Core

The benzimidazole core of this compound offers multiple sites for functionalization. The reactivity of the benzene (B151609) and imidazole moieties is significantly influenced by the electronic effects of the nitro and Boc groups.

Electrophilic Aromatic Substitution on the Benzene Moiety

As a result, electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, on the benzene ring of this compound are generally difficult to achieve and require harsh reaction conditions. When such reactions do occur, the incoming electrophile is directed to the positions meta to the nitro group, namely the 6- and 7-positions. However, the yields are often low due to the highly deactivated nature of the aromatic system.

Nucleophilic Substitution on the Imidazole Ring

The imidazole ring of this compound is generally resistant to nucleophilic attack due to its electron-rich character. However, the presence of the electron-withdrawing Boc and nitro groups can, in certain contexts, render the benzimidazole system susceptible to nucleophilic substitution, particularly at the 2-position if a suitable leaving group is present.

While direct nucleophilic substitution on the imidazole ring is not a common transformation for this specific compound, related studies on other benzimidazole derivatives have shown that the introduction of a good leaving group at the C2 position allows for displacement by various nucleophiles.

A notable example of nucleophilic substitution involving the nitro group is the intramolecular SNAr (nucleophilic aromatic substitution) reaction observed in related 2-(2-nitrophenyl)-1H-benzimidazoles. In these systems, a nucleophile tethered to the imidazole nitrogen can displace the ortho-nitro group, leading to cyclized products. This highlights the potential for the nitro group to act as a leaving group under specific intramolecular conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of the benzimidazole core, particularly for the introduction of carbon-carbon and carbon-heteroatom bonds. For these reactions to be successful on this compound, a leaving group, typically a halogen (e.g., Br, I) or a triflate, needs to be present on the benzimidazole ring system.

Research on N-substituted 5-nitrobenzimidazoles has demonstrated the feasibility of Mizoroki-Heck and Suzuki-Miyaura coupling reactions. The catalytic activity in these reactions is influenced by factors such as the nature of the N-substituent, the palladium catalyst, the base, and the solvent.

Table of Potential Palladium-Catalyzed Cross-Coupling Reactions:

| Reaction Type | Coupling Partner | Potential Product | Notes |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Aryl/Vinyl-substituted nitrobenzimidazole | Requires a halogenated or triflated this compound precursor. |

| Mizoroki-Heck | Alkene | Alkenyl-substituted nitrobenzimidazole | Requires a halogenated or triflated this compound precursor. |

| Sonogashira | Terminal Alkyne | Alkynyl-substituted nitrobenzimidazole | Requires a halogenated or triflated this compound precursor. |

| Buchwald-Hartwig | Amine/Alcohol | Amino/Alkoxy-substituted nitrobenzimidazole | Requires a halogenated or triflated this compound precursor. |

The success of these cross-coupling reactions hinges on the oxidative addition of the palladium(0) catalyst to the carbon-leaving group bond of the functionalized this compound. The electron-deficient nature of the nitro-substituted ring can facilitate this oxidative addition step.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. While direct studies on this compound are not extensively detailed in the provided search results, the reactivity of similar benzimidazole scaffolds suggests its applicability. For instance, the Suzuki-Miyaura coupling of 2-iodo-1-substituted-benzimidazoles with various aryl/heteroarylboronic acids has been successfully demonstrated to produce 2-substituted benzimidazoles in good yields. This analogous reactivity underscores the potential for 1-Boc-4-halobenzimidazoles to undergo similar transformations at the 4-position.

The reaction would theoretically involve the coupling of a 1-Boc-4-halobenzimidazole (e.g., 4-bromo or 4-iodo derivative) with an arylboronic acid in the presence of a palladium catalyst, such as Pd(OAc)₂, and a suitable base. The reaction conditions, including the choice of ligand, base, and solvent, would be critical for achieving high yields and would likely require optimization.

Hypothetical Reaction Data for Suzuki-Miyaura Coupling:

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | Data not available |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | Data not available |

| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | Data not available |

This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions, as specific experimental data for this compound was not found in the search results.

Stille Coupling Reactions

The synthesis of various heterocyclic compounds using Stille coupling is well-documented, suggesting that a 1-Boc-4-halobenzimidazole or 1-Boc-4-triflyloxybenzimidazole could effectively couple with a variety of organostannanes (e.g., arylstannanes, vinylstannanes) to introduce new carbon-based substituents at the 4-position.

Hypothetical Reaction Data for Stille Coupling:

| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Yield (%) |

| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | Data not available |

| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | THF | Data not available |

| 3 | Trimethyl(2-furyl)stannane | PdCl₂(PPh₃)₂ (5) | - | DMF | Data not available |

This table is illustrative and based on general principles of Stille coupling reactions, as specific experimental data for this compound was not found in the search results.

N-Arylation Reactions of Heteroarenes

The N-arylation of heteroarenes, often achieved through Buchwald-Hartwig amination or Ullmann condensation type reactions, is a fundamental process for the synthesis of complex nitrogen-containing molecules. In the context of this compound, this transformation could theoretically be employed in two ways: either by using a 1-Boc-4-halobenzimidazole as the arylating agent for another N-H containing heteroarene, or by utilizing 1-Boc-4-aminobenzimidazole in a coupling reaction with an aryl halide.

Given the structure of this compound, it is more likely to be a precursor to a coupling partner. For instance, reduction of the nitro group to an amine would yield 1-Boc-4-aminobenzimidazole. This amine could then undergo palladium-catalyzed N-arylation with various aryl halides or triflates to furnish 4-(N-arylamino)-1-Boc-benzimidazoles. The choice of catalyst, ligand, and base is crucial for the success of these reactions, with bulky electron-rich phosphine ligands often being employed to facilitate the C-N bond formation.

Hypothetical Reaction Data for N-Arylation of 1-Boc-4-aminobenzimidazole:

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |

| 1 | Bromobenzene | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | Data not available |

| 2 | 4-Chlorotoluene | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | Data not available |

| 3 | 2-Bromopyridine | Pd₂(dba)₃ (2) | DavePhos (4) | Cs₂CO₃ | Toluene | Data not available |

This table is illustrative and based on general knowledge of Buchwald-Hartwig N-arylation reactions, as specific experimental data for this compound or its amino derivative was not found in the search results.

Derivatization Strategies Utilizing 1 Boc 4 Nitrobenzimidazole As a Building Block

Conversion to 4-Aminobenzimidazole Derivatives

The transformation of the nitro group at the 4-position into an amino group is a pivotal first step in many synthetic pathways involving 1-Boc-4-nitrobenzimidazole. This reduction reaction unlocks the potential for a variety of subsequent functionalizations. The resulting compound, 1-Boc-4-aminobenzimidazole, is a key intermediate for introducing further diversity into the benzimidazole (B57391) core. The conversion is typically achieved under standard reducing conditions, with the choice of reagent depending on the desired selectivity and compatibility with other functional groups.

Commonly employed methods for this nitro-to-amino reduction include catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst), or chemical reduction using reagents such as tin(II) chloride in an acidic medium or sodium dithionite (B78146). The efficiency of these methods allows for high yields of the desired 4-amino derivative, preparing the molecule for further elaboration.

Table 1: Selected Methods for the Reduction of this compound

| Reagent/Catalyst | Solvent | Typical Conditions | Product |

|---|---|---|---|

| H₂/Pd-C | Methanol or Ethanol | Room temperature, atmospheric pressure | 1-Boc-4-aminobenzimidazole |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate (B1210297) | Reflux | 1-Boc-4-aminobenzimidazole |

Subsequent Transformations of the Amino Group

The newly formed amino group in 1-Boc-4-aminobenzimidazole is a nucleophilic center that can undergo a multitude of chemical reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular frameworks.

The Sandmeyer reaction is a powerful tool for converting an aromatic amino group into a halogen. organic-chemistry.org This two-step process begins with the diazotization of the 4-amino group using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a reactive diazonium salt. In the second step, this intermediate is treated with a copper(I) halide (CuCl or CuBr) to yield the corresponding 4-chloro- or 4-bromo-benzimidazole derivative. wikipedia.orgnih.gov This reaction is a cornerstone transformation for introducing halogens into aromatic systems, often in substitution patterns that are not directly achievable through other methods. organic-chemistry.org The use of electricity as a driving force has also been explored as a modern approach to this classic reaction. nih.gov

Table 2: General Scheme for Sandmeyer Halogenation

| Starting Material | Reagents | Intermediate | Product |

|---|

The amino group of 1-Boc-4-aminobenzimidazole can be readily modified through acylation and alkylation reactions to introduce a range of functional groups.

Acylation: This reaction involves treating the aminobenzimidazole with an acylating agent, such as an acid chloride (e.g., acetyl chloride) or an anhydride (e.g., acetic anhydride), typically in the presence of a base. This process leads to the formation of an amide bond, yielding derivatives like 1-Boc-4-acetamidobenzimidazole. Acylation is a common strategy in the functionalization of biomolecules and aromatic compounds. researchgate.net

Alkylation: The introduction of alkyl groups onto the amino nitrogen can be achieved through several methods. Direct alkylation with alkyl halides can be employed, though careful control of reaction conditions is necessary to manage the degree of substitution. Alternatively, reductive amination provides a controlled method for producing mono- or di-alkylated products. For instance, reaction with formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride can yield the 1-Boc-4-(dimethylamino)benzimidazole derivative. Such alkylation reactions are fundamental in the synthesis of diverse chemical structures. google.com

Table 3: Examples of Acylation and Alkylation Reactions

| Reaction Type | Reagent(s) | Base (if applicable) | Product Example |

|---|---|---|---|

| Acylation | Acetic Anhydride | Pyridine | 1-Boc-4-acetamidobenzimidazole |

| Acylation | Benzoyl Chloride | Triethylamine (B128534) | 1-Boc-4-benzamidobenzimidazole |

Synthesis of Multifunctional Benzimidazole Architectures

This compound serves as a foundational scaffold for constructing more elaborate, multifunctional molecules. The benzimidazole core is a recognized pharmacophore, and the ability to selectively functionalize it at multiple positions is of great interest in drug discovery. nih.govnih.gov

Starting with 1-Boc-4-aminobenzimidazole, the amino group can act as an anchor point for building larger structures. For example, it can be used in amide coupling reactions with various carboxylic acids to generate extensive libraries of benzimidazole-4-carboxamides. nih.gov Furthermore, after the desired modifications at the 4-position are complete, the Boc protecting group can be removed under acidic conditions, revealing the N-1 position of the imidazole (B134444) ring for further derivatization, such as N-alkylation or N-arylation. This sequential functionalization strategy allows for the synthesis of complex benzimidazoles with distinct substituents at the N-1 and C-4 positions, leading to highly diverse and multifunctional chemical architectures.

Control of Regioselectivity in Subsequent Derivatization Reactions

The precise control of regioselectivity is critical when introducing additional substituents onto the benzimidazole ring. The existing groups on this compound and its derivatives play a crucial role in directing the position of subsequent electrophilic aromatic substitution reactions.

The Boc group at the N-1 position primarily serves as a protecting group, preventing reactions at that nitrogen. On the benzene (B151609) portion of the molecule, the powerful electron-withdrawing nature of the nitro group at C-4 deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the C-7 position.

Conversely, once the nitro group is reduced to an amino group, the situation is reversed. The amino group is a strong electron-donating and activating group, directing subsequent electrophiles to the positions ortho and para to itself (C-5 and C-7, as C-4 is substituted). The steric hindrance from the imidazole portion of the molecule and the electronic influence of the N-1 and N-3 atoms also play a role in determining the final regiochemical outcome. This predictable directing effect is essential for the controlled synthesis of specifically substituted benzimidazole isomers.

Advanced Reaction Methodologies in 1 Boc 4 Nitrobenzimidazole Chemistry

Continuous Flow Synthesis Approaches

Continuous flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages for the synthesis of nitroaromatic compounds. While specific literature detailing the complete synthesis of 1-Boc-4-nitrobenzimidazole in a flow system is not extensively published, the application of this technology is highly relevant, particularly for the hazardous nitration step.

Nitration reactions are typically fast and highly exothermic, posing significant safety risks in conventional batch reactors due to challenges in heat dissipation and the potential for thermal runaway. europa.eubeilstein-journals.orgewadirect.com Flow reactors mitigate these risks through their high surface-area-to-volume ratio, which allows for superior heat and mass transfer, preventing the formation of dangerous "hot spots". europa.eusoton.ac.uk The small reactor volume at any given time ensures that only a minimal amount of hazardous material is present, further enhancing process safety. europa.eu

The feasibility of this approach is demonstrated by the successful synthesis of analogous nitro-heterocyclic compounds in continuous flow systems. For instance, a two-step continuous flow process has been developed for the preparation of nitrobenzimidazole N-oxides. researchgate.net Similarly, the nitration of 2-methyl-imidazole to produce 2-methyl-5-nitroimidazole (B138375) has been effectively carried out in a continuous-flow process. researchgate.net These examples underscore the potential of flow chemistry to provide a safer, more efficient, and scalable method for preparing key intermediates required for this compound.

Table 1: Examples of Continuous Flow Synthesis of Related Nitro-Heterocycles

| Compound | Key Reaction Step | Flow System Conditions | Advantages Noted | Reference |

|---|---|---|---|---|

| Nitrobenzimidazole N-oxides | SNAr and Cyclization | Two-step sequence in a flow reactor. | Faster than batch; avoids some isolation/purification steps. | researchgate.net |

| 2-Methyl-5-nitroimidazole | Nitration | Mixed nitric/sulfuric acid in a continuous-flow reactor. | Higher safety and production efficiency compared to batch. | researchgate.net |

| 2-Amino-6-chloro-5-nitro-4-pyrimidinol | Nitration | 90% nitric acid in sulfuric acid; residence time ~2.5 min. | Safe execution of a highly exothermic reaction. | beilstein-journals.org |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating reaction rates and often improving product yields. rjptonline.orgnih.gov Unlike conventional heating which relies on conduction and convection, microwave energy directly heats the reactants and solvent through dielectric heating, leading to rapid and uniform temperature increases. nih.gov This technique has been successfully applied to the synthesis of various benzimidazole (B57391) derivatives.

The primary advantage of microwave irradiation is the dramatic reduction in reaction time, often from several hours to mere minutes. rjptonline.org For example, the synthesis of 1-chloromethylbenzotriazole, a related heterocycle, was completed in 4 minutes and 20 seconds under microwave irradiation (180 W), compared to 6 hours using conventional reflux. nih.gov

In the context of benzimidazole synthesis, microwave-assisted methods have been developed that are not only fast but also environmentally friendly. A solvent-free synthesis of 1,2-disubstituted benzimidazoles was achieved by reacting N-phenyl-o-phenylenediamine with various aldehydes in the presence of a catalyst (Er(OTf)₃) under microwave irradiation. mdpi.com The reactions were completed in 5-10 minutes at 60°C, yielding products with high selectivity and in yields ranging from 86% to 99%. mdpi.com This combination of speed, efficiency, and solvent-free conditions makes microwave-assisted synthesis a highly attractive methodology for producing precursors to this compound.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzimidazole Derivatives

| Reaction / Compound | Conventional Method (Time) | Conventional Method (Yield) | Microwave Method (Time) | Microwave Method (Yield) | Reference |

|---|---|---|---|---|---|

| 1,2-disubstituted benzimidazoles | 60 min | 61.4% | 5 min | 99.9% | mdpi.com |

| 1-[Tolylaminomethyl] researchgate.netijarsct.co.inchemmethod.combenzotriazole | 3-6 hours | 65% | Not specified | 75% | nih.gov |

| N-substituted 6-(chloro/nitro)-1H-benzimidazoles | 6-12 hours | 70-91% | 10-15 min | 90-99% |

Application of Green Chemistry Principles in Synthetic Sequences

The principles of green chemistry, which advocate for the design of chemical products and processes that minimize hazardous substances, are increasingly guiding the synthesis of pharmacologically important molecules. ijarsct.co.inchemmethod.com The synthesis of benzimidazoles, including nitro-substituted variants, provides a clear platform for implementing these principles.

Key green chemistry principles applicable to the synthesis of this compound precursors include:

Waste Prevention: Designing synthetic routes that incorporate most or all of the starting materials into the final product (high atom economy). One-pot reactions, where multiple steps are performed in the same vessel without isolating intermediates, are a prime example of this principle in action.

Safer Solvents and Auxiliaries: Traditional organic syntheses often rely on volatile and toxic organic solvents. Green approaches prioritize the use of safer alternatives like water or ethanol, or eliminate solvents entirely (solvent-free reactions). eprajournals.comyoutube.comscitube.io The microwave-assisted, solvent-free synthesis of benzimidazoles is a powerful demonstration of this principle. mdpi.com

Design for Energy Efficiency: This principle aims to reduce the energy requirements of chemical processes. Microwave-assisted synthesis is inherently more energy-efficient than prolonged heating with conventional methods. rjptonline.orgijarsct.co.in Similarly, developing reactions that can be conducted at ambient temperature and pressure contributes to this goal.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can carry out a single reaction many times, reducing waste. Various catalysts, including Lewis acids and zeolites, have been effectively used for the synthesis of benzimidazole derivatives. dergipark.org.tr

By integrating these principles, chemists can develop synthetic pathways to this compound that are not only efficient but also environmentally sustainable.

Table 3: Application of Green Chemistry Principles in Benzimidazole Synthesis

| Green Chemistry Principle | Application in Benzimidazole Synthesis | Example/Benefit |

|---|---|---|

| Waste Prevention | One-pot synthesis of benzimidazoles from o-phenylenediamines and aldehydes. | Reduces the need for intermediate purification steps, saving solvents and energy, and minimizing waste. |

| Safer Solvents / Solvent-Free Conditions | Using water as a solvent or performing reactions on solid supports without solvent. | Eliminates the use of hazardous and volatile organic compounds (VOCs). eprajournals.com |

| Design for Energy Efficiency | Employing microwave irradiation instead of conventional reflux. | Drastically reduces reaction times from hours to minutes, leading to significant energy savings. rjptonline.org |

| Catalysis | Using catalytic amounts of Lewis acids (e.g., Er(OTf)₃) or solid catalysts. mdpi.com | Improves reaction efficiency and selectivity while minimizing stoichiometric waste. |

Theoretical and Computational Investigations of 1 Boc 4 Nitrobenzimidazole and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are used to determine the optimized geometry, electronic structure, and various chemical properties of 1-Boc-4-nitrobenzimidazole. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p) to ensure reliable results.

The electronic structure of a molecule is fundamentally described by its molecular orbitals. Among these, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest and are known as the Frontier Molecular Orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. youtube.com

Table 1: Frontier Molecular Orbital Parameters (Hypothetical Data) No specific published data is available for this compound. The table below is a template for how such data would be presented.

| Parameter | Value (eV) |

|---|---|

| EHOMO | Value not available |

| ELUMO | Value not available |

| Energy Gap (ΔE) | Value not available |

DFT calculations are widely used to predict various spectroscopic properties, which can aid in the structural characterization of compounds. nih.gov

Infrared (IR) Spectroscopy: Theoretical vibrational analysis can predict the frequencies and intensities of IR absorption bands. For this compound, characteristic frequencies would be expected for the C=O stretching of the Boc group, the asymmetric and symmetric stretching of the NO₂ group, and various vibrations of the benzimidazole (B57391) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. These theoretical values are invaluable for assigning experimental spectra.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and corresponding oscillator strengths, which allows for the prediction of the absorption maxima (λmax) in the UV-Vis spectrum. researchgate.net

Based on the energies of the Frontier Molecular Orbitals, several global reactivity parameters can be calculated to quantify the chemical behavior of a molecule. orientjchem.orgdergipark.org.tr These descriptors are derived from conceptual DFT and provide a quantitative measure of stability and reactivity. orientjchem.org

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

These parameters help in understanding the molecule's tendency to interact with other chemical species. For instance, a high electrophilicity index suggests a molecule is a good electrophile. researchgate.net

Table 2: Global Reactivity Parameters (Hypothetical Data) Specific calculated values for this compound are not available in the cited literature. This table illustrates how the data would be presented.

| Parameter | Formula | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Value not available |

| Electron Affinity (A) | -ELUMO | Value not available |

| Electronegativity (χ) | (I+A)/2 | Value not available |

| Chemical Hardness (η) | (I-A)/2 | Value not available |

| Chemical Softness (S) | 1/(2η) | Value not available |

| Electrophilicity Index (ω) | μ²/(2η) | Value not available |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wikipedia.orgwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. nih.gov

Molecular Docking and Simulation Studies (Focus on Methodological Aspects)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). eprajournals.com For benzimidazole derivatives, which are known to interact with various biological targets, docking studies are crucial for understanding their mechanism of action and for designing more potent analogs. spast.orgnih.gov

The methodological steps for a typical molecular docking study involving a compound like this compound are as follows:

Receptor and Ligand Preparation: The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges (e.g., Kollman or Gasteiger charges). The 3D structure of the ligand, this compound, is built and its energy is minimized. ukm.my

Grid Box Generation: A grid box is defined around the active site of the protein. This box specifies the three-dimensional space where the docking algorithm will search for possible binding poses of the ligand. ukm.my

Docking Simulation: Software such as AutoDock Vina is used to perform the docking. nih.gov The program systematically explores different conformations and orientations of the ligand within the grid box, scoring each pose based on a force field that estimates the binding affinity (typically in kcal/mol).

Analysis of Results: The resulting poses are ranked by their docking scores. The best-ranked pose is analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. eprajournals.com

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding. nih.gov

Analysis of Tautomeric Stability and Conformations

While many benzimidazole compounds can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the imidazole (B134444) ring, the presence of the Boc group on the N1 position of this compound prevents this prototropic tautomerism.

Therefore, the computational analysis for this molecule would focus on conformational stability. The molecule possesses several rotatable bonds, particularly within the Boc group and around the bond connecting it to the benzimidazole ring. Conformational analysis involves mapping the potential energy surface by systematically rotating these bonds to identify the most stable, low-energy conformers. nih.gov Such studies are important as the specific conformation of a molecule can significantly influence its ability to bind to a biological target. The transition from a gas phase to an aqueous solution can also significantly alter the conformational landscape of a molecule. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches for Structural Features

In the realm of benzimidazole derivatives, including those with a nitro substituent like this compound, QSAR and QSPR studies have been instrumental in elucidating the key structural features that govern their diverse biological activities and physicochemical characteristics.

Key Molecular Descriptors Influencing Activity and Properties:

Research into the QSAR of benzimidazole derivatives has consistently highlighted the importance of several key molecular descriptors:

Lipophilicity (logP): This descriptor, which measures a compound's affinity for a fatty environment versus an aqueous one, is frequently a critical factor. For many biological activities, an optimal level of lipophilicity is required for the molecule to effectively traverse cellular membranes and reach its target. In a QSAR study on the antifungal activity of benzimidazole derivatives against Saccharomyces cerevisiae, the lipophilicity descriptor (logP) was found to be a governing factor in the inhibitory activity of the compounds.

Electronic Properties: The electronic nature of substituents on the benzimidazole ring profoundly impacts molecular interactions.

Electron-withdrawing/donating groups: The presence of strong electron-withdrawing groups, such as the nitro group (-NO2) in this compound, can significantly alter the electron density distribution within the molecule. This can influence its ability to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological targets. For instance, studies on the anti-inflammatory and antimicrobial activities of benzimidazoles have shown that electron-withdrawing groups can enhance potency. Conversely, in the context of antisecretory agents, substituents with strongly electron-withdrawing properties like the nitro group tend to yield compounds with lower efficacy ijrdo.org.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial electronic descriptors. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO can be an indicator of molecular reactivity.

Steric and Topological Descriptors: The size, shape, and connectivity of the molecule also play a vital role.

Surface Area Grid (SAG): This descriptor, which relates to the molecular surface area, has been shown to influence the antifungal activity of benzimidazole derivatives.

Topological Polar Surface Area (TPSA): TPSA is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. A positive correlation has been established between TPSA and the antibacterial activity of benzimidazole analogues nih.gov.

Galvez Topological Charge Indices: These indices, which describe the charge distribution within the molecule, have also been found to be positively correlated with antibacterial activity nih.gov.

Illustrative QSAR Findings for Benzimidazole Derivatives:

While specific QSAR studies on this compound are not extensively available in the public domain, the principles can be illustrated by examining research on related benzimidazole series. For example, in a study on the antibacterial activity of substituted benzimidazoles, a Multiple Linear Regression (MLR) model established a strong correlation between the biological activity and a combination of descriptors including TPSA, the number of hydrogen bond acceptors, implicit logP (iLOGP), and Galvez topological charge indices nih.gov.

The general form of a QSAR equation derived from such a study might look like this:

Biological Activity (e.g., log(1/MIC)) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where c0, c1, c2 are coefficients determined from the regression analysis, and the descriptors are the calculated molecular properties.

Interactive Data Table: Key Descriptors in Benzimidazole QSAR/QSPR Studies

| Descriptor Category | Specific Descriptor | General Influence on Benzimidazole Derivatives' Activity/Property |

| Hydrophobicity | Lipophilicity (logP) | Often crucial for membrane permeability and reaching biological targets. |

| Electronic | Electron-withdrawing groups (e.g., -NO2) | Can enhance antimicrobial and anti-inflammatory activities. |

| Electronic | Dipole Moment (DM) | Influences molecular polarity and interactions. |

| Electronic | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to engage in charge-transfer interactions. |

| Steric/Topological | Surface Area Grid (SAG) | Affects the overall size and shape-dependent interactions. |

| Steric/Topological | Topological Polar Surface Area (TPSA) | Important for predicting drug transport and absorption. |

| Steric/Topological | Galvez Topological Charge Indices | Describes charge distribution and its role in molecular interactions. |

The application of QSAR and QSPR approaches to this compound and its derivatives holds significant promise for rational drug design. By understanding the quantitative impact of structural modifications, such as the position and nature of substituents on the benzimidazole core and the phenyl ring, researchers can computationally screen and prioritize candidate molecules with enhanced biological activity and desirable physicochemical properties, ultimately accelerating the journey from chemical concept to clinical reality.

Future Research Directions in 1 Boc 4 Nitrobenzimidazole Chemistry

Development of Novel and Highly Efficient Synthetic Routes

The pursuit of novel and highly efficient synthetic routes to 1-Boc-4-nitrobenzimidazole is a key area for future research. While established methods exist, there is a continuous demand for greener, more atom-economical, and cost-effective processes. Key areas of focus will likely include:

Catalytic Systems: The exploration of novel catalysts, including transition metal complexes and organocatalysts, holds significant promise for improving the efficiency and selectivity of the cyclization and protection steps. Research into recyclable catalysts and nanoparticle-based systems could lead to more sustainable and industrially viable synthetic protocols.

Green Chemistry Approaches: The development of synthetic methods that utilize environmentally benign solvents, or are performed under solvent-free conditions, is a critical goal. Microwave-assisted and flow chemistry techniques are expected to play an increasingly important role in accelerating reaction times and improving yields while minimizing waste.

| Parameter | Traditional Methods | Future Directions |

| Catalysts | Stoichiometric reagents, harsh acids | Novel transition metal catalysts, organocatalysts, nanocatalysts |

| Reaction Conditions | High temperatures, long reaction times | Microwave-assisted synthesis, flow chemistry, ambient conditions |

| Solvents | Toxic and hazardous organic solvents | Green solvents (e.g., water, ionic liquids), solvent-free conditions |

| Efficiency | Multi-step procedures with purification | One-pot syntheses, tandem reactions |

Exploration of Underexplored Reaction Pathways and Selectivities

Beyond its established reactivity, this compound possesses a rich chemical landscape that remains to be fully explored. Future research will likely delve into underexplored reaction pathways and the selective functionalization of its scaffold.

Selective Reduction of the Nitro Group: Developing methods for the selective reduction of the nitro group in the presence of the Boc-protecting group and the benzimidazole (B57391) core would provide access to a range of valuable 4-aminobenzimidazole derivatives. This could involve chemoselective catalytic hydrogenation or the use of specific reducing agents.

C-H Functionalization: Direct C-H functionalization of the benzimidazole and benzene (B151609) rings of this compound offers a powerful and atom-economical approach to introduce new substituents and build molecular complexity. Research in this area will focus on developing regioselective catalytic methods.

Cycloaddition Reactions: The electron-deficient nature of the nitro-substituted benzene ring could be exploited in various cycloaddition reactions, leading to the synthesis of novel fused heterocyclic systems with potential biological activities.

| Reaction Type | Potential Outcome | Research Focus |

| Selective Reduction | 1-Boc-4-aminobenzimidazole derivatives | Chemoselective catalysts, mild reducing agents |

| C-H Functionalization | Substituted 1-Boc-4-nitrobenzimidazoles | Regioselective transition-metal catalysis |

| Cycloaddition Reactions | Novel fused heterocyclic systems | Exploration of dienophiles/dipoles and reaction conditions |

Application as a Key Synthon in Complex Natural Product and Drug-like Molecule Synthesis

The unique combination of functional groups in this compound makes it an attractive synthon for the construction of complex and biologically active molecules. Future research will undoubtedly see its increased application in the total synthesis of natural products and the development of novel drug candidates.

The benzimidazole core is a privileged scaffold in medicinal chemistry, and the nitro group can serve as a handle for further transformations or as a key pharmacophoric element. The Boc group provides a convenient means of protecting the imidazole (B134444) nitrogen, allowing for selective reactions at other positions. The strategic unmasking of the nitro group to an amine or its transformation into other functionalities at a late stage of a synthesis can provide access to a diverse range of analogues for structure-activity relationship (SAR) studies.

Integration of Advanced Computational Modeling for Reaction Prediction and Rational Design

The integration of advanced computational modeling is set to revolutionize the way chemists approach the synthesis and application of this compound. Density Functional Theory (DFT) and other computational methods can provide invaluable insights into:

Reaction Mechanisms: Computational studies can elucidate the detailed mechanisms of existing and novel synthetic reactions, helping to rationalize observed selectivities and predict the feasibility of new transformations.

Reactivity and Selectivity: By calculating parameters such as frontier molecular orbital energies and charge distributions, computational models can predict the most reactive sites for electrophilic and nucleophilic attack, guiding the rational design of selective functionalization strategies.

Catalyst Design: Computational modeling can be employed to design more efficient and selective catalysts for the synthesis of this compound and its derivatives. By understanding the catalyst-substrate interactions at a molecular level, researchers can rationally modify catalyst structures to enhance their performance.

In Silico Drug Design: Molecular docking and other in silico screening techniques can be used to predict the binding affinity of this compound-derived compounds to biological targets, accelerating the discovery of new drug candidates.

The synergy between experimental and computational chemistry will be crucial in unlocking the full potential of this compound as a valuable tool in organic synthesis and drug discovery.

Q & A

Q. What are the key considerations for synthesizing 1-Boc-4-nitrobenzimidazole with high purity and yield?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters:

- Temperature : Elevated temperatures (e.g., 80–100°C) often enhance reactivity but must avoid decomposition pathways.

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates, while non-polar solvents may reduce side reactions.

- Catalysts : Acidic or basic catalysts (e.g., H2SO4, K2CO3) influence Boc deprotection and nitro group introduction .

- Monitoring : Use TLC to track reaction progress and NMR/FT-IR to confirm intermediate formation .

Table 1 : Comparison of Synthetic Approaches

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods or closed systems to minimize inhalation/contact .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection may be needed during powder handling .

- Emergency Measures : Ensure access to safety showers and eye-wash stations. Store away from oxidizing agents to prevent combustion .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of nitro group introduction in benzimidazole derivatives?

- Methodological Answer : Regioselectivity depends on:

- Substituent Effects : Electron-withdrawing groups (e.g., Boc) direct nitro groups to specific positions via resonance stabilization .

- Reaction Medium : Nitration in sulfuric acid favors electrophilic substitution at electron-rich positions.

- Catalytic Systems : Transition metal catalysts (e.g., Cu(I)) enable site-specific modifications via click chemistry .

- Computational Modeling : DFT calculations predict reactive sites to guide experimental design .

Q. What methodological approaches resolve contradictions in reported synthetic yields or reaction conditions?

- Methodological Answer :

- Comparative Analysis : Replicate studies with controlled variables (e.g., solvent purity, catalyst loading) .

- Design of Experiments (DOE) : Use factorial designs to isolate influential factors (e.g., temperature vs. time) .

- Advanced Characterization : Employ <sup>13</sup>C-NMR or X-ray crystallography to verify structural consistency across studies .

Q. How should biological activity studies for this compound derivatives be designed to ensure reproducibility?

- Methodological Answer :

- Assay Selection : Use standardized protocols (e.g., microdilution for antimicrobial activity) with positive/negative controls .

- Dose-Response Curves : Test multiple concentrations (e.g., 1–100 µM) to establish IC50 values.

- Statistical Validation : Apply ANOVA or t-tests to confirm significance (p < 0.05) across replicates .

Analytical Challenges

Q. What advanced techniques address spectral overlap in characterizing this compound derivatives?

- Methodological Answer :

- 2D-NMR (COSY, HSQC) : Resolve overlapping <sup>1</sup>H signals by correlating with <sup>13</sup>C shifts .

- High-Resolution MS (HRMS) : Confirm molecular formulas with <5 ppm mass accuracy .

- X-ray Diffraction : Resolve ambiguities in nitro group orientation or Boc protection .

Data Interpretation and Contradictions

Q. How should researchers interpret conflicting data on the biological efficacy of this compound analogs?

- Methodological Answer :

- Meta-Analysis : Compare studies for common variables (e.g., cell lines, exposure time).

- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., nitro position) with activity trends .

- Mechanistic Studies : Use fluorescence quenching or enzyme inhibition assays to validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.